molecular formula C7H13N3O3 B1448028 2-acetamido-N-methylbutanediamide CAS No. 36318-48-6

2-acetamido-N-methylbutanediamide

Cat. No.: B1448028
CAS No.: 36318-48-6
M. Wt: 187.2 g/mol
InChI Key: AOZXXHVRXISMKA-UHFFFAOYSA-N
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Description

2-acetamido-N-methylbutanediamide is an organic compound with the molecular weight of 187.2 . It is also known by its IUPAC name, 2-(acetylamino)-N~1~-methylsuccinamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that amides, the class of compounds to which this molecule belongs, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

A comprehensive review by Kennedy (2001) explores the toxicology and biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, highlighting their commercial importance and the significant increase in knowledge regarding their biological consequences over the years. This study emphasizes the need for updated information on these chemicals due to their varied biological responses and increased environmental toxicology data (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics in Pain Therapy

Peltoniemi et al. (2016) discuss the clinical pharmacokinetics and pharmacodynamics of ketamine, a derivative with no affinity for gamma-aminobutyric acid receptors, emphasizing its role in anesthesia, pain therapy, and its rapid-acting antidepressant effects. The study provides insights into ketamine's metabolic pathways, highlighting its importance in modern medicine and potential for repurposing (Peltoniemi et al., 2016).

Emerging Psychoactive Substances

Sharma et al. (2018) review the chemistry and pharmacology of non-fentanyl synthetic opioids, focusing on N-substituted benzamides and acetamides developed in the 1970s and 1980s. This study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and the need for preemptive research to ensure early detection of new toxicological substances (Sharma et al., 2018).

Anesthetic Agents in Neonates and Young Children

Mellon et al. (2007) summarize findings on the potential neurotoxic effects of anesthetic drugs used in pediatric patients, including the investigation of ketamine's neurodegenerative potential in juvenile animal models. The study calls for further research to assess the long-term risks of anesthetics in neonatal and young pediatric patients, contributing to a safer approach in pediatric anesthesia (Mellon et al., 2007).

Repurposing and Redefining Ketamine

Potter and Choudhury (2014) highlight ketamine's therapeutic utility as a rapid-acting antidepressant and versatile analgesic, marking its transition from an anesthetic and street drug to a significant development in the pharmacology of depression and pain. This review emphasizes ketamine's diverse actions beyond NMDA receptor inhibition, suggesting potential new therapeutic applications (Potter & Choudhury, 2014).

Biochemical Analysis

Cellular Effects

2-acetamido-N-methylbutanediamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance mitochondrial protein O-GlcNAcylation, which contributes to improved mitochondrial network homeostasis and bioenergetics under stress conditions . This indicates that this compound may play a role in cellular stress responses and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are crucial for understanding how the compound is processed and eliminated from the body. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and bioenergetics. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapeutic strategies.

Properties

IUPAC Name

2-acetamido-N-methylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXXHVRXISMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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